molecular formula C13H16O4 B087047 Ethyl 3-(4-methoxybenzoyl)propionate CAS No. 15118-67-9

Ethyl 3-(4-methoxybenzoyl)propionate

Cat. No. B087047
CAS RN: 15118-67-9
M. Wt: 236.26 g/mol
InChI Key: FYUAOZFEVHSJTO-UHFFFAOYSA-N
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Description

Ethyl 3-(4-methoxybenzoyl)propionate is a chemical compound of interest in various synthetic and analytical chemistry studies due to its unique structure and reactivity. This compound is associated with a variety of chemical reactions and possesses distinctive physical and chemical properties, making it a subject of scientific research.

Synthesis Analysis

The synthesis of compounds related to ethyl 3-(4-methoxybenzoyl)propionate often involves reactions with carbonyl compounds, leading to the formation of products like 4-methoxy-6-substituted-5,6-dihydro-2H-pyran-2-ones and 3-substituted 3-pyrazolin-5-ones, showcasing its versatility in synthetic chemistry (Shandala, Ayoub, & Mohammad, 1984).

Molecular Structure Analysis

The molecular structure of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate, a compound closely related to ethyl 3-(4-methoxybenzoyl)propionate, has been elucidated using single-crystal X-ray diffraction techniques. This analysis highlights the importance of strong hydrogen bonds in the crystal packing of the compound, further demonstrating the compound's intricate molecular architecture (Yeong, Chia, Quah, & Tan, 2018).

Chemical Reactions and Properties

Various chemical reactions, including synthesis and rearrangements, showcase the compound's reactivity. For example, the reaction of ethyl γ-bromo-β-methoxycrotonate with carbonyl compounds has been studied, revealing complex reaction pathways leading to various products, indicating the compound's significant chemical reactivity (Shandala, Ayoub, & Mohammad, 1984).

Physical Properties Analysis

The physical properties, such as crystal structure and hydrogen bonding patterns, have been investigated for compounds related to ethyl 3-(4-methoxybenzoyl)propionate. These studies provide insights into the factors that influence the compound's stability and solubility, essential for its application in various chemical processes (Yeong et al., 2018).

Scientific Research Applications

Overview

Environmental Impact and Fate

Parabens, which are structurally related to Ethyl 3-(4-methoxybenzoyl)propionate, have been extensively studied for their occurrence, fate, and behavior in aquatic environments. These compounds, used as preservatives in various consumer products, have been identified as emerging contaminants. Despite treatments that eliminate them relatively well from wastewater, parabens are always present at low concentration levels in effluents and are ubiquitous in surface water and sediments. This indicates a potential area of research for Ethyl 3-(4-methoxybenzoyl)propionate in environmental science, particularly in understanding its biodegradability and persistence in aquatic ecosystems (Haman et al., 2015).

Antioxidant Properties and Application

Research on various antioxidants and their methods of evaluation provides a framework for studying Ethyl 3-(4-methoxybenzoyl)propionate. The compound's potential antioxidant activity could be explored through various assays such as ORAC, HORAC, TRAP, and TOSC, among others. These assays are based on chemical reactions and spectrophotometry, offering a pathway to assess the antioxidant capacity of complex samples, which might include Ethyl 3-(4-methoxybenzoyl)propionate (Munteanu & Apetrei, 2021).

Toxicological Perspectives

Understanding the environmental and health-related impacts of chemicals similar to Ethyl 3-(4-methoxybenzoyl)propionate is crucial. Studies on the toxicological effects of sunscreens and related compounds on marine biota underscore the importance of assessing the safety profiles of chemical compounds before widespread use. The potential for bioaccumulation and ecological impacts offers another research dimension for Ethyl 3-(4-methoxybenzoyl)propionate, especially in its application in consumer products (da Silva et al., 2021).

Safety And Hazards

The safety data sheet for Ethyl 3-(4-methoxybenzoyl)propionate suggests that it should not be used for food, drug, pesticide, or biocidal product use . In case of inhalation, skin contact, eye contact, or ingestion, immediate medical attention is recommended .

properties

IUPAC Name

ethyl 4-(4-methoxyphenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-3-17-13(15)9-8-12(14)10-4-6-11(16-2)7-5-10/h4-7H,3,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYUAOZFEVHSJTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80342859
Record name Ethyl 3-(4-methoxybenzoyl)propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(4-methoxybenzoyl)propionate

CAS RN

15118-67-9
Record name Ethyl 3-(4-methoxybenzoyl)propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

21 g of 3-(4-methoxybenzoyl)propionic acid were heated under reflux for 51/4 hours in 350 ml of ethanol after addition of 7.3 ml of concentrated sulfuric acid The reaction mixture was worked up by concentrating it, taking up the remaining residue in 100 ml of water and extracting the mixture with dichloromethane. The organic phase was separated, washed with 50 ml of saturated aqueous sodium bicarbonate solution, then washed with water until neutral, dried and concentrated. 23.3 g of crude ethyl 3-(4-methoxybenzoyl)-propionate were obtained as a yellowish, crystallizing oil.
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
7.3 mL
Type
reactant
Reaction Step Two
Quantity
350 mL
Type
reactant
Reaction Step Three

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